molecular formula C16H17F3N2OS B2835754 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone CAS No. 478259-92-6

6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

Cat. No.: B2835754
CAS No.: 478259-92-6
M. Wt: 342.38
InChI Key: KRGUIQNGTIIVJJ-UHFFFAOYSA-N
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Description

6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a complex organic compound featuring a pyrimidinone core substituted with a tert-butyl group and a trifluoromethylbenzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Trifluoromethylbenzylsulfanyl Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidinone core with a trifluoromethylbenzylsulfanyl reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under conditions that activate the C-F bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The pyrimidinone core may interact with nucleic acids or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-butyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-4(3H)-pyrimidinone
  • 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidine
  • 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinol

Uniqueness

Compared to similar compounds, 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the tert-butyl and trifluoromethylbenzylsulfanyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-15(2,3)12-8-13(22)21-14(20-12)23-9-10-5-4-6-11(7-10)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGUIQNGTIIVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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